Cas no 2109894-31-5 (2-(oxan-2-yl)azetidine)

2-(oxan-2-yl)azetidine 化学的及び物理的性質
名前と識別子
-
- 2-(oxan-2-yl)azetidine
- 2109894-31-5
- EN300-1824046
-
- インチ: 1S/C8H15NO/c1-2-6-10-8(3-1)7-4-5-9-7/h7-9H,1-6H2
- InChIKey: GJLCTXVTYWNNNB-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1C1CCN1
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 21.3Ų
2-(oxan-2-yl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824046-10.0g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 10g |
$5467.0 | 2023-05-23 | ||
Enamine | EN300-1824046-1g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1824046-2.5g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1824046-0.1g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1824046-0.5g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1824046-1.0g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1824046-5.0g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1824046-5g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1824046-0.05g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1824046-0.25g |
2-(oxan-2-yl)azetidine |
2109894-31-5 | 0.25g |
$1104.0 | 2023-09-19 |
2-(oxan-2-yl)azetidine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-(oxan-2-yl)azetidineに関する追加情報
2-(Oxan-2-yl)azetidine (CAS No. 2109894-31-5): A Versatile Building Block in Modern Organic Synthesis
The compound 2-(oxan-2-yl)azetidine (CAS No. 2109894-31-5) has emerged as a valuable heterocyclic building block in pharmaceutical and materials chemistry. This azaheterocycle combines the structural features of an azetidine ring with a tetrahydropyran moiety, creating unique chemical properties that make it particularly interesting for drug discovery and specialty chemical applications.
Recent advances in synthetic methodology development have made 2-(oxan-2-yl)azetidine derivatives more accessible to researchers. The compound's constrained molecular geometry and polar functionality contribute to its growing popularity in medicinal chemistry, where it serves as a bioisostere for various pharmacophores. The oxane-azetidine hybrid structure offers an excellent balance between rigidity and flexibility, often leading to improved target binding affinity and metabolic stability in drug candidates.
From a synthetic perspective, 2-(oxan-2-yl)azetidine presents several interesting challenges and opportunities. The azetidine-oxane linkage can be modified through various ring-opening reactions or functional group interconversions, making it a versatile intermediate. Recent publications in ACS journals and RSC publications have highlighted innovative approaches to azaheterocycle synthesis using similar frameworks, reflecting the compound's growing importance in academic and industrial research.
The physicochemical properties of 2-(oxan-2-yl)azetidine contribute significantly to its utility. With a balanced lipophilicity profile (predicted LogP ~0.5-1.5) and hydrogen bonding capacity, this compound often improves the drug-like properties of molecules into which it's incorporated. These characteristics align well with current trends in fragment-based drug discovery and property-based design, addressing common challenges in bioavailability optimization.
In material science applications, the oxane-azetidine scaffold has shown promise as a monomer unit for specialty polymers. The ring strain in the azetidine component can be exploited for controlled polymerization, while the tetrahydropyran moiety contributes thermal stability and solubility characteristics. These properties are particularly relevant for developing advanced functional materials with tailored performance characteristics.
Recent patent literature reveals growing interest in 2-(oxan-2-yl)azetidine derivatives across multiple therapeutic areas. Applications range from CNS-targeting agents to anti-inflammatory compounds, demonstrating the scaffold's versatility. The compound's conformational restriction often leads to improved target selectivity, addressing one of the key challenges in modern drug discovery - reducing off-target effects while maintaining potency.
The synthesis of 2-(oxan-2-yl)azetidine typically involves ring-closing strategies starting from appropriately functionalized precursors. Recent methodological advances have improved both the yield and stereoselectivity of these transformations, making the compound more accessible for research purposes. These developments align with the pharmaceutical industry's growing demand for saturated heterocycles that can improve the safety profiles of drug candidates.
From a commercial availability perspective, 2-(oxan-2-yl)azetidine is increasingly offered by specialty chemical suppliers catering to the medicinal chemistry market. The compound's growing popularity reflects broader trends in lead optimization strategies, where three-dimensional molecular architectures are favored over flat aromatic systems to address target engagement challenges in complex biological systems.
In conclusion, 2-(oxan-2-yl)azetidine (CAS No. 2109894-31-5) represents an important addition to the toolkit of modern synthetic chemists. Its unique structural features and physicochemical properties make it valuable for diverse applications in pharmaceutical research and material science. As synthetic methods continue to evolve and the demand for sp3-rich building blocks grows, this compound is likely to see increasing utilization in both academic and industrial settings.
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